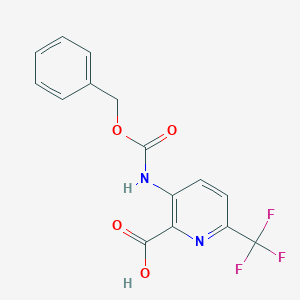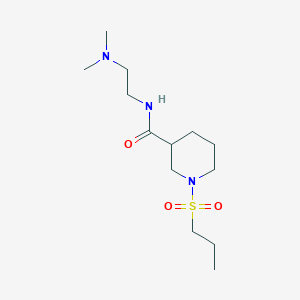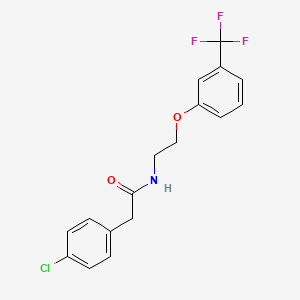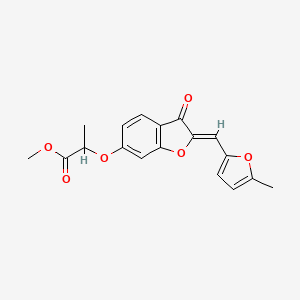![molecular formula C14H19NO4 B2933302 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide CAS No. 899730-15-5](/img/structure/B2933302.png)
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Attached to this furan ring is a carboxamide group (CONH2), which is a common functional group in organic chemistry. The compound also contains a 1,4-dioxaspiro[4.5]decan-2-yl group, which is a type of spirocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, this compound likely has a relatively high molecular weight due to its complex structure . Its solubility in water and other solvents would depend on the specific functional groups present in the molecule .Scientific Research Applications
Palladium-Catalysed Aminocarbonylation
This compound has been utilized in the synthesis of acrylamides via palladium-catalysed aminocarbonylation . This process involves the formation of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone, showcasing the compound’s potential in creating a variety of carboxylic acid derivatives.
Synthesis of L-Callipeltose
In the realm of complex organic synthesis, this compound has been used in the synthesis of L-callipeltose , a deoxyamino sugar component of L-callipeltoside A. This highlights its role in the synthesis of intricate molecules with potential biological activity.
Building Blocks for β-Diketones
The compound serves as a building block in the synthesis of β-diketones derivatives . β-Diketones are important in various chemical syntheses due to their reactivity and role in forming more complex structures.
Schiff Base Derivatives
It has been reported that derivatives of this compound can be obtained with diaminoalkanes to form Schiff base derivatives . These derivatives have a wide range of applications, including their use in dyes, pigments, and as intermediates in organic synthesis.
Enolate Alkylation Products
The compound’s derivatives have been used to produce enolate alkylation products . Enolate alkylation is a key step in the synthesis of various organic compounds, indicating the compound’s utility in organic chemistry.
Nitrosation Reactions
Nitrosation products have been synthesized using derivatives of this compound . Nitrosation is a chemical reaction that introduces a nitroso group into an organic compound, which is useful in the synthesis of pharmaceuticals and agrochemicals.
Amino Acid Methyl Ester Conversions
The compound has been involved in reactions with amino acid methyl esters to yield satisfactory results . This application is significant in peptide synthesis and the production of pharmaceuticals.
Synthesis of Pharmacologically Relevant Structures
Lastly, the compound has been used in the synthesis of structures with direct pharmacological importance . This underscores its potential in drug discovery and development processes.
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without specific information on the intended use of this compound, I can’t provide details on its mechanism of action .
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c16-13(12-5-4-8-17-12)15-9-11-10-18-14(19-11)6-2-1-3-7-14/h4-5,8,11H,1-3,6-7,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGAPGWPBCAHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid](/img/structure/B2933220.png)
![Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2933221.png)




![3-[2-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2933231.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2933233.png)
![4-methoxy-N-[4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2933234.png)

![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2933240.png)
![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2933241.png)
![2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2933242.png)